(2-Methylbenzo[d]oxazol-7-yl)methanol
Overview
Description
“(2-Methylbenzo[d]oxazol-7-yl)methanol” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its IUPAC name, (2-methyl-1,3-benzoxazol-7-yl)methanol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including “(2-Methylbenzo[d]oxazol-7-yl)methanol”, has been a subject of research. A method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH has been developed . The desired products were obtained in moderate to excellent yields. This approach provides a facile procedure to prepare benzoxazoles with available substrates .Molecular Structure Analysis
The molecular structure of “(2-Methylbenzo[d]oxazol-7-yl)methanol” can be represented by the SMILES notation: CC1=NC2=CC=CC(=C2O1)CO . This indicates that the molecule consists of a benzoxazole ring with a methyl group at the 2-position and a methanol group at the 7-position.Chemical Reactions Analysis
Benzoxazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methylbenzo[d]oxazol-7-yl)methanol” include a molecular weight of 163.17 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Catalysis and Organic Synthesis
- Methanol has been identified as a potential hydrogen source and C1 synthon, with applications in both chemical synthesis and energy technologies. RuCl3.xH2O has been used as a catalyst in the N-methylation of amines using methanol, demonstrating the effective utilization of simple alcohol in organic synthesis. This method has been applied to synthesize pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, indicating the importance of methanol in advanced N-methylation reactions (Sarki et al., 2021).
- A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This process demonstrates the role of encapsulation in enhancing the catalytic behavior of heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).
Molecular Aggregation and Solvent Effects
- The solvent effects on molecular aggregation have been studied in organic solvent solutions. Fluorescence emission spectra of certain compounds have shown that their association with aggregation processes can be influenced by the solvent used. This indicates the potential application of these compounds in understanding solute-solvent and solvent-solvent interactions (Matwijczuk et al., 2016).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles have been synthesized and demonstrated high antimicrobial activity. This highlights the application of these compounds in developing new antimicrobial agents (Sunitha et al., 2017).
Synthesis of Novel Compounds
- Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands have been developed for C-N bond formation using a hydrogen-borrowing strategy. These complexes are efficient catalysts and demonstrate the potential for the synthesis of complex molecules (Donthireddy et al., 2020).
- Microwave-assisted linear approaches have been used to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This methodology allows for the creation of a diverse library of compounds and can be readily applied in various drug discovery programs (Chanda et al., 2012).
properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKPCOPAVMDDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729402 | |
Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[d]oxazol-7-yl)methanol | |
CAS RN |
136663-42-8 | |
Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methyl-1,3-benzoxazol-7-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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